

An In-depth Technical Guide to Lithium Dimethylamide (CAS 3585-33-9)

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Compound of Interest		
Compound Name:	Lithium dimethylamide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Lithium dimethylamide** (LiN(CH₃)₂), a potent, non-nucleophilic strong base widely utilized in organic and organometallic synthesis. This document outlines its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and essential safety and handling procedures.

Core Chemical Properties and Data

Lithium dimethylamide is a highly reactive organolithium compound, notable for its strong basicity and utility in deprotonation reactions.[1][2] It is commercially available as a powder or in solution, though it is often prepared in situ for immediate use to avoid handling the pyrophoric and moisture-sensitive solid.[3]

Physical and Chemical Properties

The fundamental properties of **Lithium dimethylamide** are summarized in the table below, providing a quick reference for experimental planning.

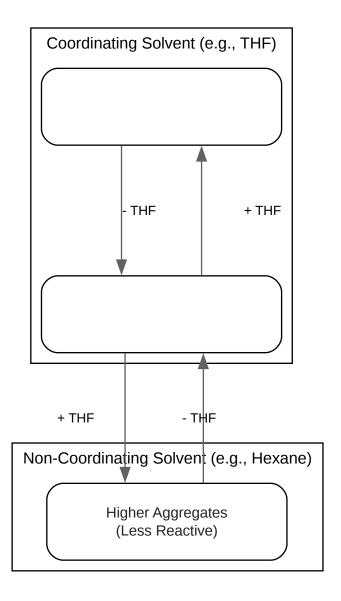


Property	Value	Source(s)
CAS Number	3585-33-9	[2][4]
Molecular Formula	C ₂ H ₆ LiN	[2][4][5]
Molecular Weight	51.02 g/mol	[4]
Appearance	White to yellow powder or lumps	[2][3]
Density	0.68 g/mL at 25 °C	[5][6]
Boiling Point	68-70 °C	[5]
Flash Point	-23 °C	[5]
pKa of Conjugate Acid (Dimethylamine)	10.73	[1][7][8][9]
Solubility	Highly soluble in polar solvents (e.g., THF, ether); Insoluble in nonpolar solvents.	[2]
Stability	Air and moisture sensitive; reacts violently with water.	[2][3][5]

Structural Characteristics and Aggregation

In solution, lithium dialkylamides like **Lithium dimethylamide** tend to form oligomeric structures (dimers, trimers, etc.). This aggregation is influenced by the solvent environment. Coordinating solvents, such as tetrahydrofuran (THF), can break down these aggregates into smaller, more reactive species (monomers and dimers), thereby increasing the reagent's reactivity.[3]





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Fig. 1: Solvent effect on LiN(CH3)2 aggregation.

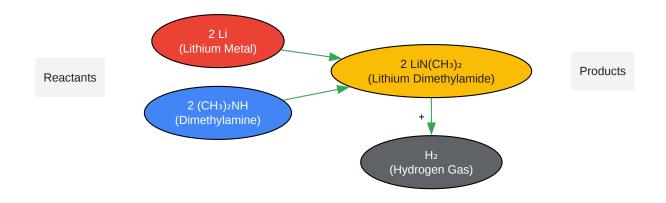
Synthesis and Preparation

Lithium dimethylamide can be prepared by several methods. The choice of method often depends on whether the reagent is needed in isolated form or for immediate use in a subsequent reaction.

Synthesis from Lithium Metal



A direct and common method involves the reaction of metallic lithium with anhydrous dimethylamine in an inert solvent like hexanes.[3][4] This exothermic reaction produces hydrogen gas and must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) with appropriate safety measures for handling flammable gas evolution.[3]



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Fig. 2: Synthesis of LiN(CH₃)₂ from Lithium Metal.

In Situ Preparation from n-Butyllithium

For many applications, generating **Lithium dimethylamide** in situ is the preferred method as it avoids handling the pyrophoric solid.[3] This is typically achieved by reacting n-butyllithium (n-BuLi) with dimethylamine in an appropriate solvent, such as diethyl ether or THF.[3][10]

The following protocol is adapted from the synthesis of N,N,N',N'-tetramethyl-t-butylphosphonous diamide, illustrating the in situ preparation and subsequent reaction of **Lithium dimethylamide**.[10]

Materials:

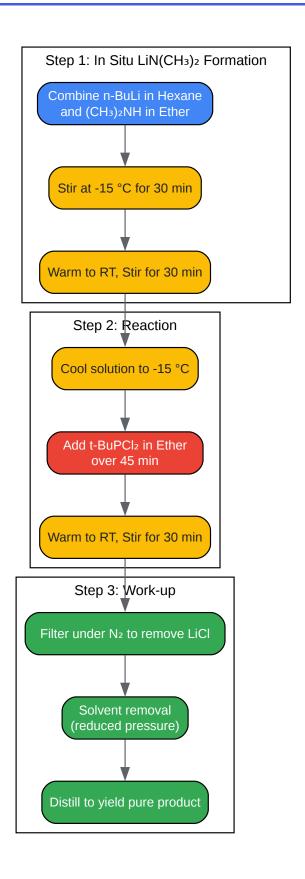
- n-Butyllithium (n-BuLi) in hexane (e.g., 0.184 mol)
- Dimethylamine ((CH₃)₂NH) (8.4 g, 0.184 mol)
- t-Butylphosphonous dichloride (t-BuPCl₂) (14.6 g, 0.092 mol)
- Anhydrous diethyl ether (Et₂O)



Procedure:

- Preparation of LiN(CH₃)₂:
 - Under a dry nitrogen atmosphere, add a solution of dimethylamine (8.4 g, 0.184 mol) in 50 mL of anhydrous ether to a solution of n-butyllithium in hexane (0.184 mol) at -15 °C over a period of 30 minutes.
 - Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of Lithium dimethylamide.
- · Reaction with Electrophile:
 - Re-cool the freshly prepared Lithium dimethylamide solution to -15 °C.
 - Add a solution of t-butylphosphonous dichloride (14.6 g, 0.092 mol) in 40 mL of anhydrous ether over 45 minutes, maintaining the temperature at -15 °C.
- Work-up and Isolation:
 - Allow the reaction mixture to stir at room temperature for 30 minutes.
 - Filter the mixture through a sintered glass frit under dry nitrogen pressure to remove the precipitated lithium chloride (LiCl).
 - Remove the solvent from the filtrate under reduced pressure.
 - Distill the remaining liquid to yield the final product, N,N,N',N'-tetramethyl-tbutylphosphonous diamide.[10]





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Fig. 3: Experimental workflow for in situ generation and use of LiN(CH3)2.



Applications in Chemical Synthesis

Lithium dimethylamide's dual functionality as a strong base and a potent nucleophile makes it a versatile reagent in organic and inorganic synthesis.[3]

Key Reactions and Transformations

Reaction Type	Description	Typical Use Cases
Deprotonation	As a strong, non-nucleophilic base, it efficiently deprotonates a wide range of weakly acidic C-H, N-H, and O-H bonds to generate carbanions, amides, and alkoxides.[4]	Enolate formation, metalation of aromatic and heterocyclic compounds, synthesis of organoimido complexes.[3][4]
Nucleophilic Amination	The dimethylamide anion acts as a nucleophile, participating in substitution and addition reactions.	Synthesis of N,N- dimethylamides from acyl halides, addition to carbonyl compounds.[3]
Ligand Transfer	Serves as a source of the dimethylamido ligand ([N(CH ₃) ₂] ⁻) in organometallic chemistry.	Preparation of early transition metal amide complexes by replacing halide ligands.[3]
Rearrangements	Can induce complex intramolecular migrations in specific substrates.	Facilitates meta rearrangements in systems like triphenyl-(p-bromophenyl)- silane.[3]
P-N & Si-N Bond Formation	An effective reagent for creating phosphorus-nitrogen and silicon-nitrogen bonds.	Synthesis of phosphonous diamides and other organophosphorus/silicon compounds.[3][10]

Safety and Handling

Lithium dimethylamide is a hazardous substance that requires strict safety protocols for handling.



- Pyrophoric and Water-Reactive: It can ignite spontaneously upon exposure to air and reacts violently with water, releasing flammable gases.[3][4][11] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[3] [11]
- Corrosive: Causes severe skin and eye burns upon contact.[2][11]
- Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses or face shields, and chemically resistant gloves, must be worn at all times.[11]
- Storage: Store in a cool, dry place, away from heat and ignition sources, under an inert gas.
 [2] Containers must be tightly sealed to prevent contact with air and moisture.[11]
- Fire Extinguishing: In case of fire, use dry sand, dry chemical powder, or soda ash. DO NOT USE WATER or carbon dioxide extinguishers.[11]

Always consult the Safety Data Sheet (SDS) before handling Lithium dimethylamide.[11]

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